4-(Trimethylsilyl)benzaldehyde
Overview
Description
4-(Trimethylsilyl)benzaldehyde is a chemical compound that is part of a broader class of trimethylsilyl-substituted aromatic aldehydes. These compounds are of interest due to their utility in various organic synthesis reactions, where the trimethylsilyl group can act as a protective group or as a handle for further functionalization.
Synthesis Analysis
The synthesis of compounds related to 4-(Trimethylsilyl)benzaldehyde has been explored in several studies. For instance, the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one from benzaldehyde has been described, showcasing the versatility of trimethylsilyl groups in complex organic synthesis . Additionally, the synthesis of 1,4-Di[tris(trimethylsilyl)silyl]benzene, a compound with eight silicon centers, highlights the potential for creating highly substituted benzene derivatives .
Molecular Structure Analysis
The molecular structure of trimethylsilyl-substituted benzene derivatives can exhibit interesting features due to the presence of bulky trimethylsilyl groups. For example, the crystal structure of 4-(trimethylgermyl)benzoic acid, a related compound, shows centrosymmetric hydrogen-bonded dimers, indicating that the trimethylsilyl group can influence the overall molecular geometry and packing in the solid state .
Chemical Reactions Analysis
Trimethylsilyl-substituted benzaldehydes participate in various chemical reactions. The photochemical and acid-catalyzed rearrangements of related compounds have been studied, revealing complex reaction pathways and the formation of diverse products . The trimethylsilyl cation has been shown to interact with oxygen and nitrogen bases, which is relevant for understanding the reactivity of trimethylsilyl-substituted benzaldehydes . Moreover, asymmetric trimethylsilylcyanation of benzaldehyde using chiral catalysts has been reported, demonstrating the potential for enantioselective synthesis involving trimethylsilyl groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of trimethylsilyl-substituted benzaldehydes are influenced by the presence of the trimethylsilyl group. For instance, the photoelectron spectrum of 1,4-Di[tris(trimethylsilyl)silyl]benzene shows the lowest ionization energy among similar compounds, indicating that the trimethylsilyl group can significantly affect electronic properties . The mesomorphic properties of 4-[2-(trimethylsilyl)ethynyl]benzoates have been evaluated, showing that these compounds can exhibit liquid crystalline phases .
Scientific Research Applications
Photochemical and Acid-Catalyzed Rearrangements
4-(Trimethylsilyl)benzaldehyde plays a role in photochemical and acid-catalyzed rearrangements. A study demonstrated the synthesis of this compound from benzaldehyde and its subsequent involvement in photochemical reactions leading to various photorearrangement products, emphasizing its utility in organic synthesis and reaction mechanisms (Schultz & Antoulinakis, 1996).
Catalysis in Organic Reactions
It's used in catalytic reactions, specifically in the asymmetric addition of trimethylsilyl cyanide to benzaldehyde. Kinetic analysis of this reaction with different aluminum-based catalysts revealed insights into the mechanism of asymmetric catalysis (North, Villuendas, & Williamson, 2010).
Organometallic Reactions
The compound's role in organometallic chemistry is significant, particularly in reactions with benzaldehyde leading to various organometallic products. These reactions often involve catalysts and offer insights into regioselectivity and reaction mechanisms in organometallic synthesis (Bellassoued, Ennigrou, & Gaudemar, 1988, 1990).
Studies on Carbonyl Compounds
Research has shown that 4-(Trimethylsilyl)benzaldehyde exhibits typical reactions of carbonyl compounds, such as addition and condensation reactions. It's also used in synthesizing silicon-containing dyes and other complex organic molecules (Dolgov, Glushkova, & Kharitonov, 1960).
Asymmetric Synthesis and Catalysis
This compound is integral in asymmetric synthesis, for example, in trimethylsilylcyanation reactions catalyzed by various complexes. These studies provide insights into the effects of catalyst structure on reaction selectivity and efficiency, crucial for developing asymmetric synthetic methods (Belokon’, Moscalenko, et al., 1997; Kim, Kim, 2004).
Conformational and Structural Studies
Conformational studies of ortho-substituted benzaldehyde complexes, including those with 4-(Trimethylsilyl)benzaldehyde, have been conducted to understand molecular structure and behavior. These studies are crucial in the field of organometallic chemistry (Pache, Romanens, & Kündig, 2003).
Safety And Hazards
The safety information for 4-(Trimethylsilyl)benzaldehyde includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
4-trimethylsilylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OSi/c1-12(2,3)10-6-4-9(8-11)5-7-10/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCNVZGALJUWSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348458 | |
Record name | 4-(trimethylsilyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trimethylsilyl)benzaldehyde | |
CAS RN |
2199-32-8 | |
Record name | 4-(trimethylsilyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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